molecular formula C10H9NO3S B1302482 Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate CAS No. 90924-54-2

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Cat. No.: B1302482
CAS No.: 90924-54-2
M. Wt: 223.25 g/mol
InChI Key: YPIUQIUZEYMWAX-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3S. It is characterized by the presence of a thiophene ring fused to an isoxazole ring, with an ethyl ester group attached to the carboxylate moiety.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been found to interact with enzymes such as cathepsin and CDC25 phosphatase . These interactions are crucial as they can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways. For instance, the interaction with CDC25 phosphatase can affect cell cycle regulation, while interaction with cathepsin can influence protein degradation processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with CDC25 phosphatase results in the inhibition of the enzyme, which in turn affects the cell cycle progression . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression patterns. These temporal effects are crucial for understanding the potential long-term applications of the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound exerts its optimal biochemical effects without causing significant harm. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with enzymes and signaling molecules. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and isoxazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the thiophene and isoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with potential therapeutic and industrial applications .

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUQIUZEYMWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372553
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-54-2
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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